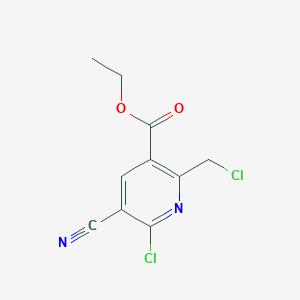

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate

Beschreibung

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate is a pyridine-based compound featuring a chloromethyl substituent at position 2, a cyano group at position 5, and a chlorine atom at position 4. Key functional groups, such as the chloromethyl and cyano moieties, confer reactivity for further derivatization, particularly in nucleophilic substitution or cyclization reactions .

Eigenschaften

Molekularformel |

C10H8Cl2N2O2 |

|---|---|

Molekulargewicht |

259.09 g/mol |

IUPAC-Name |

ethyl 6-chloro-2-(chloromethyl)-5-cyanopyridine-3-carboxylate |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-3-6(5-13)9(12)14-8(7)4-11/h3H,2,4H2,1H3 |

InChI-Schlüssel |

NDBWOQWSWZNMFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate typically involves the chlorination of ethyl nicotinate derivatives. One common method includes the reaction of ethyl nicotinate with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-6-Chlor-2-(Chlormethyl)-5-cyanonicotinat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Baustein für die Synthese von pharmakologisch aktiven Verbindungen, darunter potenzielle antivirale und Antikrebsmittel.

Organische Synthese: Die Verbindung wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet, darunter heterocyclische Verbindungen und Naturstoffanaloga.

Materialwissenschaft: Sie wird hinsichtlich ihrer potenziellen Verwendung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-6-Chlor-2-(Chlormethyl)-5-cyanonicotinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, abhängig von seiner Anwendung. In der medizinischen Chemie kann die Verbindung beispielsweise bestimmte Enzyme oder Rezeptoren hemmen und so ihre therapeutischen Wirkungen entfalten. Das Vorhandensein der Chlor- und Cyano-Gruppen kann seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen erhöhen.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential antiviral and anticancer agents.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-2-(chloromethyl)-5-cyanonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The presence of the chloro and cyano groups can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The chloromethyl group at position 2 (target compound) increases molecular weight by ~22.45 Da compared to the methyl analog (). This substituent also enhances electrophilicity, making it more reactive in alkylation or cross-coupling reactions than its methyl counterpart .

- In contrast, the chloro substituent in ’s compound introduces steric hindrance but lacks the versatility of chloromethyl for further functionalization.

Variations at Position 5 and 6

Key Observations :

- The cyano group at position 5 (target compound) contributes to electron-withdrawing effects, stabilizing intermediates in aromatic substitution reactions. This contrasts with ’s acetyl group, which may increase solubility but reduce electrophilicity .

- The chlorine atom at position 6 is conserved across multiple analogs (e.g., ), suggesting its role in modulating electronic effects and steric bulk.

Ring System and Heteroatom Modifications

Key Observations :

- Iodo substituents () offer distinct reactivity for cross-coupling reactions, unlike the chloromethyl group’s propensity for nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.